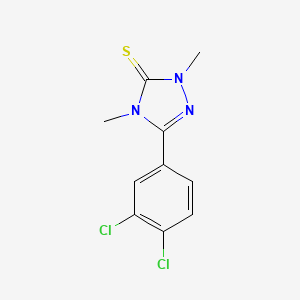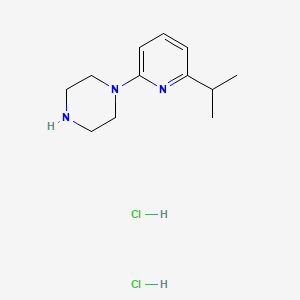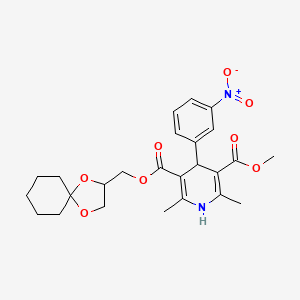
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 1,4-dioxaspiro(4,5)dec-2-ylmethyl methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 1,4-dioxaspiro(4,5)dec-2-ylmethyl methyl ester is a complex organic compound that belongs to the class of pyridine derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 1,4-dioxaspiro(4,5)dec-2-ylmethyl methyl ester typically involves multi-step organic reactions. Common synthetic routes may include:
Step 1: Formation of the pyridine ring through cyclization reactions.
Step 2: Introduction of the carboxylic acid groups via oxidation reactions.
Step 3: Addition of the nitrophenyl group through nitration reactions.
Step 4: Formation of the spiro compound through spirocyclization reactions.
Step 5: Esterification to form the final ester compound.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.
Reduced Derivatives: Compounds with amine groups replacing nitro groups.
Substituted Derivatives: Compounds with different functional groups replacing original groups.
科学研究应用
Chemistry
Catalysis: The compound may be used as a catalyst or catalyst precursor in various organic reactions.
Material Science:
Biology
Biological Activity: Investigation of its potential as a bioactive compound with antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
Drug Development: Exploration of its potential as a lead compound for the development of new pharmaceuticals.
Industry
Agrochemicals: Potential use as a pesticide or herbicide.
Polymers: Incorporation into polymer matrices to enhance material properties.
作用机制
The mechanism of action of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 1,4-dioxaspiro(4,5)dec-2-ylmethyl methyl ester may involve interactions with specific molecular targets such as enzymes, receptors, or DNA. The compound’s effects are likely mediated through pathways involving these targets, leading to various biological outcomes.
相似化合物的比较
Similar Compounds
3,5-Pyridinedicarboxylic acid derivatives: Compounds with similar core structures but different substituents.
Spiro compounds: Compounds with spirocyclic structures similar to the spiro(4,5)decane moiety.
Uniqueness
The unique combination of functional groups and structural features in 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 1,4-dioxaspiro(4,5)dec-2-ylmethyl methyl ester may confer distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
108914-32-5 |
|---|---|
分子式 |
C25H30N2O8 |
分子量 |
486.5 g/mol |
IUPAC 名称 |
5-O-(1,4-dioxaspiro[4.5]decan-3-ylmethyl) 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C25H30N2O8/c1-15-20(23(28)32-3)22(17-8-7-9-18(12-17)27(30)31)21(16(2)26-15)24(29)33-13-19-14-34-25(35-19)10-5-4-6-11-25/h7-9,12,19,22,26H,4-6,10-11,13-14H2,1-3H3 |
InChI 键 |
HWLHCKNUCMUAMM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC2COC3(O2)CCCCC3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


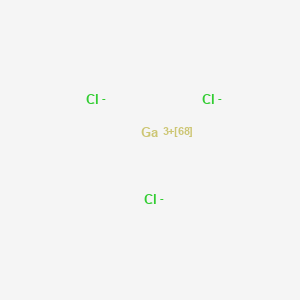

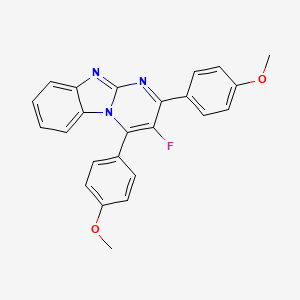
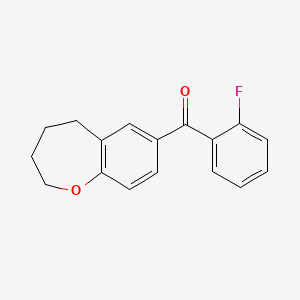

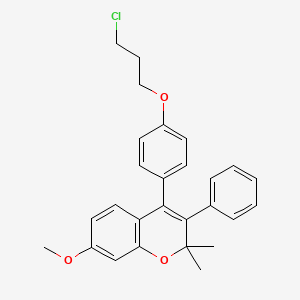


![9-(2-chlorophenyl)-3-methyl-N-quinolin-4-ylsulfonyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12723243.png)

